Thalidomide-azetidine-CHO

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

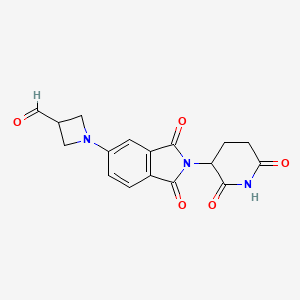

C17H15N3O5 |

|---|---|

分子量 |

341.32 g/mol |

IUPAC 名称 |

1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]azetidine-3-carbaldehyde |

InChI |

InChI=1S/C17H15N3O5/c21-8-9-6-19(7-9)10-1-2-11-12(5-10)17(25)20(16(11)24)13-3-4-14(22)18-15(13)23/h1-2,5,8-9,13H,3-4,6-7H2,(H,18,22,23) |

InChI 键 |

DDKDMZOBOREUIY-UHFFFAOYSA-N |

规范 SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CC(C4)C=O |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Thalidomide-Based PROTACs

Audience: Researchers, scientists, and drug development professionals.

Introduction

Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality designed to eliminate specific proteins of interest (POIs) by co-opting the cell's endogenous protein degradation machinery.[1][2] This guide focuses on the core mechanism of action of PROTACs that utilize a thalidomide-based ligand to recruit the Cereblon (CRBN) E3 ubiquitin ligase. While "Thalidomide-azetidine-CHO" represents a specific chemical structure—where a thalidomide derivative is linked via an azetidine group to a warhead targeting a protein of interest ("CHO")—its mechanism is emblematic of all CRBN-recruiting PROTACs. These molecules act as heterobifunctional linkers, bringing a target protein into proximity with an E3 ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[3][4]

The journey of thalidomide from a notorious teratogen to a cornerstone of modern drug discovery is remarkable. Its mechanism was elucidated with the discovery of Cereblon (CRBN) as its direct cellular target.[1] Thalidomide and its analogs, such as lenalidomide and pomalidomide, are now understood to function as "molecular glues," modulating the substrate specificity of the CRL4^CRBN^ E3 ligase complex.[][6] This understanding paved the way for their use in PROTACs, where the thalidomide moiety serves as a reliable and effective anchor to the E3 ligase.[1]

Core Mechanism of Action: The PROTAC Catalytic Cycle

The central mechanism of a thalidomide-based PROTAC is to induce the selective degradation of a target protein through the Ubiquitin-Proteasome System (UPS). This is a catalytic process where a single PROTAC molecule can mediate the destruction of multiple target protein molecules.[4][7] The process can be broken down into the following key steps:

-

Ternary Complex Formation: The PROTAC, by virtue of its two distinct heads, simultaneously binds to the protein of interest (POI) and the CRBN substrate receptor of the Cullin 4-RING E3 ubiquitin ligase complex (CRL4^CRBN^). This forms a transient ternary complex (POI-PROTAC-CRBN). The stability and conformation of this complex are critical for the efficiency of the subsequent steps.[1][7]

-

Ubiquitination of the Target Protein: Once the POI is brought into proximity with the E3 ligase complex, the ligase facilitates the transfer of ubiquitin (a small regulatory protein) from a charged E2 conjugating enzyme to one or more lysine residues on the surface of the POI. This process is repeated to form a polyubiquitin chain on the target protein.[7]

-

Proteasomal Degradation: The polyubiquitin chain acts as a recognition signal for the 26S proteasome, the cell's primary protein degradation machinery. The proteasome captures, unfolds, and proteolytically cleaves the tagged POI into small peptides.[1][7]

-

Recycling of Components: After the ubiquitination of the target, the PROTAC molecule is released from the complex and can proceed to bind to another POI and CRBN, initiating a new cycle of degradation. The ubiquitin molecules are also recycled by deubiquitinating enzymes (DUBs).[7]

The diagram below illustrates the catalytic cycle of a thalidomide-based PROTAC.

Quantitative Data Presentation

The efficacy of a PROTAC is evaluated using several key quantitative parameters, primarily the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). As specific data for a "this compound" construct is not publicly available, the following table presents representative data for well-characterized thalidomide-based PROTACs targeting different proteins to illustrate typical performance metrics.

| PROTAC Name | E3 Ligase Ligand | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| ARV-825 | Pomalidomide | BRD4 | Jurkat | < 1 | > 95 | [8] |

| PROTAC IDO1 Degrader-1 (HY-131911) | Pomalidomide | IDO1 | HeLa | 2840 | 93 | [7][9] |

| NC-1 | Thalidomide derivative | BTK | Mino | 2.2 | 97 | [10] |

This data is representative and serves to illustrate the potency that can be achieved with thalidomide-based PROTACs. Actual values are highly dependent on the specific target, linker, and cell context.[8][11]

Experimental Protocols

Characterizing the mechanism of action of a PROTAC requires a suite of biochemical and cellular assays. Below are detailed protocols for two fundamental experiments.

This is the most common method to directly measure the reduction in target protein levels following PROTAC treatment.[12]

Objective: To determine the DC50 and Dmax of a PROTAC for its target protein.

Materials:

-

Cell line of interest

-

PROTAC compound and vehicle control (e.g., DMSO)

-

Cell culture reagents

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels, running and transfer buffers

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

Methodology:

-

Cell Plating and Treatment: Plate cells at a suitable density in 6-well plates and allow them to attach overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control for a specified duration (e.g., 18-24 hours).[8]

-

Cell Lysis: Aspirate the medium, wash cells with ice-cold PBS, and add lysis buffer. Scrape the cells and collect the lysate.[12]

-

Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.[9]

-

SDS-PAGE and Transfer: Normalize protein amounts for all samples, add Laemmli buffer, and denature by boiling. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[12]

-

Immunoblotting: Block the membrane for 1 hour. Incubate with the primary antibody for the target protein overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[9]

-

Detection and Analysis: Apply ECL substrate and visualize the protein bands using a chemiluminescence imager. Re-probe the membrane with a loading control antibody.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control. Calculate the percentage of remaining protein relative to the vehicle control and plot the results to determine DC50 and Dmax values.[8]

Confirming that the PROTAC induces the formation of a ternary complex is crucial for mechanism validation. Amplified Luminescent Proximity Homestead Assay (AlphaLISA) is a sensitive, no-wash method to detect this interaction.[7]

Objective: To quantify the formation of the POI-PROTAC-CRBN complex in vitro.

Materials:

-

Purified recombinant target protein (POI), often with a tag (e.g., His-tag).

-

Purified recombinant CRBN-DDB1 complex, often with a different tag (e.g., GST-tag).

-

PROTAC compound.

-

AlphaLISA acceptor beads conjugated to an antibody against one tag (e.g., anti-His).

-

AlphaLISA donor beads conjugated to an antibody against the other tag (e.g., anti-GST).

-

Assay buffer and microplates.

Methodology:

-

Reaction Setup: In an appropriate microplate, combine the purified POI, the CRBN complex, and varying concentrations of the PROTAC. Incubate to allow complex formation.

-

Bead Addition: Add the anti-His acceptor beads and incubate. Then, add the anti-GST donor beads and incubate in the dark.

-

Signal Detection: If a ternary complex has formed, the donor and acceptor beads are brought into close proximity. Upon excitation of the donor beads at 680 nm, a singlet oxygen molecule is released, which diffuses to the nearby acceptor bead, triggering a chemiluminescent emission at ~615 nm.

-

Data Analysis: The intensity of the light signal is directly proportional to the amount of ternary complex formed. Plot the signal against the PROTAC concentration to assess the efficiency of complex formation.

Conclusion

Thalidomide-based PROTACs, such as the conceptual "this compound," are a powerful class of molecules that leverage the cell's natural protein disposal system to achieve targeted protein degradation. Their mechanism of action, centered on the formation of a ternary complex with the target protein and the CRBN E3 ligase, offers a catalytic and highly potent means of eliminating disease-causing proteins. A thorough characterization of their activity, involving quantitative cellular assays and direct biochemical confirmation of the ternary complex, is essential for the successful development of these innovative therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. cellgs.com [cellgs.com]

- 6. Chemical Inactivation of the E3 Ubiquitin Ligase Cereblon by Pomalidomide-based Homo-PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

The Azetidine Moiety in Thalidomide Analogs: A Technical Guide to its Role as a Linker in Proteolysis-Targeting Chimeras

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thalidomide and its analogs, including lenalidomide and pomalidomide, have re-emerged as crucial therapeutic agents, primarily for the treatment of multiple myeloma. Their mechanism of action involves binding to the Cereblon (CRBN) protein, a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex. This binding event modulates the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, known as neosubstrates, such as Ikaros (IKZF1) and Aiolos (IKZF3).

This unique mechanism of action has been ingeniously repurposed in the development of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that consist of a warhead that binds to a target protein of interest, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two components. Thalidomide and its analogs have become one of the most widely used E3 ligase recruiters in PROTAC design.

Within this framework, the azetidine group has emerged as a valuable structural component, not as a direct modification of the thalidomide core to modulate its intrinsic binding to CRBN, but primarily as a key building block within the linker of thalidomide-based PROTACs. This technical guide provides an in-depth analysis of the role of the azetidine group in this context, focusing on its impact on the physicochemical properties, ternary complex formation, and overall efficacy of these targeted protein degraders.

The Role of the Linker in PROTAC Efficacy

The linker in a PROTAC is far from being a passive spacer. Its length, rigidity, and chemical composition are critical determinants of the PROTAC's biological activity. The linker plays a crucial role in:

-

Ternary Complex Formation and Stability: The linker must possess the optimal length and flexibility to allow for the simultaneous binding of the warhead to the target protein and the thalidomide moiety to CRBN, leading to the formation of a stable and productive ternary complex.

-

Physicochemical Properties: The linker significantly influences the solubility, cell permeability, and metabolic stability of the PROTAC molecule.

-

Degradation Efficiency: The geometry of the ternary complex, dictated by the linker, directly impacts the efficiency of ubiquitin transfer to the target protein, which in turn determines the potency (DC50) and maximal level of degradation (Dmax).

The Azetidine Group as a Linker Component

The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, offers several advantageous properties when incorporated into PROTAC linkers. These include:

-

Structural Rigidity: Compared to more flexible linkers like polyethylene glycol (PEG) chains, the azetidine moiety introduces a degree of conformational constraint. This rigidity can help to pre-organize the PROTAC molecule in a conformation that is favorable for ternary complex formation, potentially reducing the entropic penalty of binding.

-

Improved Physicochemical Properties: The incorporation of the polar nitrogen atom in the azetidine ring can enhance the solubility and reduce the lipophilicity of the PROTAC, which are often challenges for these high molecular weight molecules.

-

Vectorial Properties: The defined geometry of the azetidine ring can provide a specific exit vector for the linker, allowing for precise control over the orientation of the target protein relative to the E3 ligase in the ternary complex.

While direct, head-to-head quantitative comparisons of azetidine-containing linkers with other linker types in thalidomide-based PROTACs are not extensively available in the public domain, the known benefits of rigid linkers suggest that the azetidine group can contribute to improved degradation efficacy.

Quantitative Data on Thalidomide-Based PROTACs

To provide a context for the performance of thalidomide-based PROTACs, the following tables summarize key quantitative data for PROTACs with commonly used linker types, such as PEG and alkyl chains. This data can serve as a benchmark for the evaluation of novel PROTACs incorporating azetidine-containing linkers.

| PROTAC ID | E3 Ligase Ligand | Linker Type | Target Protein | DC50 (nM) | Dmax (%) | Cell Line | Reference |

| ARV-825 | Pomalidomide | Piperidine-based | BRD4 | <1 | >90 | Jurkat | [1] |

| dBET1 | Pomalidomide | PEG | BRD4 | 1.8 | >95 | MOLM-13 | Not specified |

| PROTAC A | Thalidomide | PEG | BRD4 | 10-100 | ~80 | HeLa | [2] |

| PROTAC B | Lenalidomide | PEG | BRD4 | 1-10 | >90 | MM.1S | [3] |

Table 1: Degradation Efficiency of Representative Thalidomide-Based PROTACs. DC50 represents the concentration of the PROTAC required to achieve 50% degradation of the target protein, while Dmax is the maximum percentage of degradation observed.

| PROTAC | Target | Species | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) |

| AR-PROTAC | AR | Mouse | IV | 1500 | 0.083 | 2500 | 2.5 |

| ER-PROTAC | ER | Rat | PO | 500 | 2.0 | 4000 | 8.0 |

Table 2: Representative Pharmacokinetic Parameters of Thalidomide-Based PROTACs. This table illustrates the variability in pharmacokinetic profiles depending on the specific PROTAC and animal model.[4]

Experimental Protocols

The development and characterization of thalidomide-based PROTACs, including those with azetidine-containing linkers, rely on a suite of standardized experimental procedures.

Synthesis of Azetidine-Containing Linkers for Thalidomide-Based PROTACs

While specific, detailed protocols for the synthesis of thalidomide-PROTACs with azetidine-containing linkers are proprietary to the developing entities, a general synthetic strategy can be outlined. This often involves a modular approach, such as solid-phase synthesis, which allows for the efficient assembly of the three components.

General Steps:

-

Synthesis of a functionalized azetidine linker: This typically involves protecting the azetidine nitrogen and introducing reactive functional groups at other positions of the ring to allow for conjugation to the warhead and the thalidomide moiety.

-

Conjugation to the thalidomide derivative: A thalidomide analog with a suitable reactive handle (e.g., an amino or hydroxyl group on the phthalimide ring) is reacted with the functionalized azetidine linker.

-

Conjugation to the target protein ligand (warhead): The resulting thalidomide-azetidine linker intermediate is then coupled to the warhead.

-

Deprotection and purification: Final deprotection steps and purification by methods such as HPLC yield the desired PROTAC molecule.

CRBN Binding Assays

To confirm that the thalidomide moiety of the PROTAC retains its ability to bind to CRBN, several biophysical assays can be employed.

-

Fluorescence Polarization (FP): This competitive binding assay measures the displacement of a fluorescently labeled thalidomide tracer from recombinant CRBN by the PROTAC.

-

Surface Plasmon Resonance (SPR): This technique provides real-time kinetic data on the binding of the PROTAC to immobilized CRBN, allowing for the determination of association (ka) and dissociation (kd) rates, and the equilibrium dissociation constant (KD).

Protein Degradation Assays

The primary functional readout for a PROTAC is its ability to induce the degradation of the target protein.

-

Western Blot: This is the most common method to visualize and quantify the reduction in the levels of the target protein in cells treated with the PROTAC.

-

Quantitative Mass Spectrometry-based Proteomics: This unbiased approach provides a global view of the proteome, allowing for the quantification of on-target degradation and the identification of potential off-target effects. Tandem Mass Tag (TMT) labeling is a widely used technique for multiplexed quantitative proteomics.[2]

Cellular Thermal Shift Assay (CETSA)

CETSA can be used to confirm the engagement of the PROTAC with its target protein and/or CRBN in a cellular context. Binding of the PROTAC can stabilize the protein, leading to an increase in its melting temperature.

Signaling Pathways and Experimental Workflows

The mechanism of action of thalidomide-based PROTACs involves the hijacking of the cellular ubiquitin-proteasome system. The following diagrams, generated using the DOT language, illustrate the key signaling pathway and a typical experimental workflow for the evaluation of these molecules.

Caption: Mechanism of action of a thalidomide-based PROTAC with an azetidine-containing linker.

Caption: A typical experimental workflow for the development and evaluation of thalidomide-based PROTACs.

Conclusion

The azetidine group serves as a valuable and versatile building block in the design of linkers for thalidomide-based PROTACs. Its incorporation can impart beneficial properties such as structural rigidity and improved physicochemical characteristics, which are crucial for the formation of a stable and productive ternary complex and for the overall drug-like properties of the PROTAC. While direct quantitative comparisons with other linker classes are still emerging, the rational design of PROTACs that includes the strategic use of rigid components like the azetidine ring holds significant promise for the development of next-generation targeted protein degraders with enhanced efficacy and specificity. Further research focusing on the systematic comparison of different linker architectures will be instrumental in fully elucidating the structure-activity relationships and in guiding the design of more effective PROTAC-based therapeutics.

References

Thalidomide-Azetidine-CHO: A Technical Guide to a Novel Cereblon E3 Ligase Ligand for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the heart of this approach lies the recruitment of E3 ubiquitin ligases to target proteins of interest (POIs), leading to their ubiquitination and subsequent degradation by the proteasome. Cereblon (CRBN), a substrate receptor of the CUL4-DDB1 E3 ubiquitin ligase complex, has been a focal point of these efforts since the discovery that thalidomide and its analogs (immunomodulatory imide drugs or IMiDs) function as "molecular glues" that modulate CRBN's substrate specificity.[1][2]

This technical guide provides an in-depth overview of Thalidomide-azetidine-CHO, a synthesized Cereblon E3 ligase ligand designed for incorporation into Proteolysis-Targeting Chimeras (PROTACs).[3] PROTACs are heterobifunctional molecules that consist of a ligand for an E3 ligase, a ligand for a POI, and a linker connecting the two.[2] By bringing the E3 ligase and the target protein into close proximity, PROTACs induce the degradation of the target protein.[2] This guide will detail the mechanism of action, synthesis, and key experimental protocols for the characterization of thalidomide-based CRBN ligands, with a focus on providing a practical resource for researchers in the field.

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

The therapeutic utility of thalidomide and its derivatives stems from their ability to bind to Cereblon, thereby reprogramming the substrate specificity of the CRL4CRBN E3 ubiquitin ligase complex.[2][4] This binding event facilitates the recruitment of "neosubstrates" to the E3 ligase for ubiquitination and subsequent degradation.[2] In the context of PROTACs, the thalidomide moiety acts as the E3 ligase-recruiting element.

The general mechanism of a PROTAC utilizing a thalidomide-based ligand is as follows:

-

Ternary Complex Formation: The PROTAC molecule simultaneously binds to the target protein of interest (POI) and the Cereblon (CRBN) E3 ligase, forming a ternary POI-PROTAC-CRBN complex.[2]

-

Ubiquitination: The formation of this ternary complex brings the POI into close proximity with the E3 ligase machinery, facilitating the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the POI.

-

Proteasomal Degradation: The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.

This catalytic process allows a single PROTAC molecule to induce the degradation of multiple POI molecules.

Synthesis of this compound

A representative, generalized synthesis protocol for a thalidomide analog is presented below. This should be adapted and optimized for the specific synthesis of this compound.

General Synthesis of a Thalidomide Analog:

-

Preparation of N-Phthaloyl-L-glutamine: L-glutamine is reacted with phthalic anhydride in a suitable solvent such as dimethylformamide (DMF) or acetic acid at elevated temperatures.[5][6]

-

Cyclization to form the Glutarimide Ring: The resulting N-phthaloyl-L-glutamine is then cyclized to form the thalidomide core structure. This can be achieved using reagents like carbonyldiimidazole (CDI) or by heating with a dehydrating agent.[5]

-

Functionalization: The thalidomide core can then be functionalized at various positions. For the synthesis of this compound, this would involve a multi-step process to introduce the azetidine ring and subsequently the aldehyde functional group. This could involve, for example, nucleophilic substitution reactions on a suitable thalidomide precursor.

It is crucial to perform thorough characterization (e.g., NMR, mass spectrometry) at each step to confirm the identity and purity of the intermediates and the final product.

Quantitative Data of Thalidomide Analogs as Cereblon Ligands

Specific quantitative binding and degradation data for this compound are not publicly available. However, the binding affinities and degradation efficiencies of parent thalidomide and its well-characterized analogs provide a valuable benchmark for estimating the potential activity of novel derivatives.

| Compound | Binding Affinity (Kd or Ki to CRBN) | DC50 | Dmax | Reference(s) |

| Thalidomide | ~250 nM | Target Dependent | Target Dependent | [7][8] |

| Lenalidomide | ~178 nM | Target Dependent | Target Dependent | [7][8] |

| Pomalidomide | ~157 nM | Target Dependent | Target Dependent | [7][8] |

| This compound | Not Publicly Available | Not Publicly Available | Not Publicly Available |

Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) are dependent on the specific PROTAC construct, including the target protein ligand and the linker.

Experimental Protocols

Cereblon Binding Assay (Fluorescence Polarization)

This assay is used to determine the binding affinity of a ligand to Cereblon. It is a competitive binding assay that measures the displacement of a fluorescently labeled thalidomide tracer from the CRBN protein by the test compound.[9][10]

Materials:

-

Purified recombinant Cereblon (CRBN) protein

-

Fluorescently labeled thalidomide (e.g., Cy5-thalidomide)[9]

-

Assay buffer (e.g., 25 mM HEPES pH 7.5, 200 mM NaCl, 0.01% TWEEN)[11]

-

Test compound (this compound)

-

Black, low-binding microtiter plates[9]

-

Microplate reader capable of measuring fluorescence polarization[11]

Procedure:

-

Prepare a serial dilution of the test compound in assay buffer.

-

In a microtiter plate, add the CRBN protein and the fluorescently labeled thalidomide tracer to each well.

-

Add the serially diluted test compound to the wells. Include control wells with no test compound (maximum polarization) and wells with a known CRBN binder as a positive control.

-

Incubate the plate at room temperature to allow the binding to reach equilibrium.

-

Measure the fluorescence polarization of each well using a microplate reader.

-

Plot the fluorescence polarization values against the logarithm of the test compound concentration.

-

Determine the IC50 value from the resulting dose-response curve. The IC50 can be converted to a Ki (inhibition constant) using the Cheng-Prusoff equation.

Protein Degradation Assay (Western Blot)

This protocol is used to determine the DC50 and Dmax of a PROTAC containing this compound. It involves treating cells with the PROTAC and then quantifying the amount of the target protein remaining by Western blot.[12]

Materials:

-

Cell line expressing the target protein of interest

-

PROTAC molecule incorporating this compound

-

Cell culture medium and supplements

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)[13]

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)[12]

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system for chemiluminescence detection

Procedure:

-

Cell Treatment: Seed cells in multi-well plates and allow them to adhere. Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle-only control (e.g., DMSO).

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer.

-

Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.

-

SDS-PAGE and Western Blot:

-

Normalize the protein concentration of all samples.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against the target protein, followed by the HRP-conjugated secondary antibody.

-

Detect the chemiluminescent signal using an imaging system.

-

Strip the membrane and re-probe with a primary antibody against a loading control.

-

-

Data Analysis:

-

Quantify the band intensities for the target protein and the loading control using densitometry software.

-

Normalize the target protein signal to the loading control signal for each sample.

-

Calculate the percentage of protein remaining relative to the vehicle-treated control.

-

Plot the percentage of remaining protein against the logarithm of the PROTAC concentration to determine the DC50 and Dmax values.

-

Conclusion

This compound represents a valuable chemical entity for the development of novel PROTACs that recruit the Cereblon E3 ligase. Its design allows for the targeted degradation of a wide array of proteins implicated in various diseases. This technical guide provides a foundational understanding of its mechanism of action and outlines the key experimental protocols necessary for its characterization and implementation in targeted protein degradation research. While specific quantitative data for this compound is not yet in the public domain, the provided methodologies and reference data for analogous compounds offer a robust framework for researchers to design, synthesize, and evaluate new and effective protein degraders. The continued exploration and optimization of CRBN ligands like this compound will undoubtedly fuel the advancement of targeted protein degradation as a powerful therapeutic strategy.

References

- 1. Discovery of thalidomide-based PROTAC small molecules as the highly efficient SHP2 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. mdpi.com [mdpi.com]

- 5. sphinxsai.com [sphinxsai.com]

- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 7. benchchem.com [benchchem.com]

- 8. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. biorxiv.org [biorxiv.org]

- 12. benchchem.com [benchchem.com]

- 13. bio-rad.com [bio-rad.com]

The Dawn of a New Era in Targeted Protein Degradation: A Technical Guide to the Discovery and Synthesis of Novel Thalidomide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thalidomide, a drug with a notorious past, has been repurposed and has given rise to a new class of therapeutics known as Immunomodulatory Drugs (IMiDs®). These molecules, including lenalidomide and pomalidomide, have revolutionized the treatment of hematological malignancies, particularly multiple myeloma. Their unique mechanism of action, which involves the hijacking of the Cereblon (CRBN) E3 ubiquitin ligase to induce the degradation of specific target proteins, has opened up a new frontier in drug discovery known as targeted protein degradation. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of novel thalidomide derivatives. It is designed to serve as a comprehensive resource for researchers and drug development professionals, offering detailed experimental protocols, a compilation of quantitative data, and a clear visualization of the underlying biological pathways and experimental workflows.

Introduction: The Thalidomide Renaissance

Originally marketed as a sedative in the 1950s, thalidomide was withdrawn from the market due to its severe teratogenic effects.[1] However, subsequent research revealed its potent anti-inflammatory, anti-angiogenic, and immunomodulatory properties, leading to its successful repositioning for the treatment of erythema nodosum leprosum and multiple myeloma. The groundbreaking discovery that thalidomide's therapeutic effects are mediated through its binding to Cereblon (CRBN), a substrate receptor of the CUL4-RING E3 ubiquitin ligase complex, unveiled a novel mechanism of action.[2][3]

Thalidomide and its derivatives function as "molecular glues," inducing a novel interaction between CRBN and specific "neosubstrates," such as the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[3] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of these neosubstrates, resulting in the profound anti-myeloma and immunomodulatory effects of these drugs.[2][3] This discovery has not only elucidated the biology of thalidomide but has also paved the way for the development of a new therapeutic modality: Proteolysis Targeting Chimeras (PROTACs), which utilize a similar principle to target a wide range of disease-causing proteins for degradation.

The Core Mechanism: Hijacking the Ubiquitin-Proteasome System

The central mechanism of action of thalidomide derivatives involves the modulation of the CRL4-CRBN E3 ubiquitin ligase complex. The binding of a thalidomide derivative to a specific pocket in CRBN alters its substrate specificity, enabling it to recognize and bind to neosubstrates that it would not otherwise interact with. This ternary complex formation (CRBN-drug-neosubstrate) is the critical event that initiates the downstream cascade of ubiquitination and degradation.

Discovery and Synthesis of Novel Derivatives: An Experimental Workflow

The development of novel thalidomide derivatives is a systematic process that involves chemical synthesis, in vitro biological evaluation, and in vivo validation. The goal is to identify compounds with improved potency, selectivity, and reduced side effects compared to existing IMiDs.

Data Presentation: Comparative Analysis of Novel Derivatives

The following tables summarize key quantitative data for a selection of novel thalidomide derivatives from various studies, providing a comparative overview of their biological activities.

Table 1: Anti-proliferative Activity (IC50) of Novel Thalidomide Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| Thalidomide | HepG-2 | 11.26 | [2][4] |

| PC3 | 14.58 | [2][4] | |

| MCF-7 | 16.87 | [2][4] | |

| Compound 24b | HepG-2 | 2.51 | [2] |

| MCF-7 | 5.80 | [2] | |

| PC3 | 4.11 | [2] | |

| Compound 18f | HepG-2 | 11.91 | [4] |

| PC3 | 9.27 | [4] | |

| MCF-7 | 18.62 | [4] | |

| Compound 21b | HepG-2 | 10.48 | [4] |

| PC3 | 22.56 | [4] | |

| MCF-7 | 16.39 | [4] | |

| Tetrafluorophthalimido analogue 19 | PC-3 | Low µM range | [5] |

| DU-145 | Low µM range | [5] |

Table 2: CRBN Binding Affinity of Thalidomide and its Derivatives

| Compound | Binding Affinity (Kd or Ki) | Assay Method | Reference |

| Thalidomide | ~250 nM (Ki) | Competitive Elution | [6] |

| Lenalidomide | ~178 nM (Ki) | Competitive Elution | [6] |

| Pomalidomide | ~157 nM (Ki) | Competitive Elution | [6] |

| (S)-thalidomide | 11.0 nM (IC50) | TR-FRET | |

| (R)-thalidomide | 200.4 nM (IC50) | TR-FRET | |

| Compound 8 | Higher affinity than pomalidomide | Surface Plasmon Resonance | [3] |

| Compound 12 | Higher affinity than pomalidomide | Surface Plasmon Resonance | [3] |

Table 3: Modulation of Biomarkers by Novel Thalidomide Derivatives

| Compound | Biomarker | Effect | Cell Line | Reference |

| Compound 24b | Caspase-8 | ~7-fold increase | HepG-2 | [2] |

| VEGF | Reduced to 185.3 pg/mL (from 432.5 pg/mL in control) | HepG-2 | [2] | |

| TNF-α | Reduced by ~50% | HepG-2 | [2] | |

| NF-κB p65 | Reduced to 76.5 pg/mL (from 278.1 pg/mL in control) | HepG-2 | [2] | |

| Compound 21b | TNF-α | Reduced to 50.6 pg/mL (from 162.5 pg/mL in control) | HepG-2 | [4] |

| IMiD-1 | Angiogenesis | 100% inhibition at 10 µg/mL | Rat Aorta Assay | [1][7] |

| IMiD-2 | Angiogenesis | 90% inhibition at 10 µg/mL | Rat Aorta Assay | [1][7] |

| Thalidomide | Caspase-3/7 | ~3-fold increase after 6 hours | HEFs | [8] |

| Caspase-3/7 | ~7.5-fold increase | Chicken Limb Buds | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the discovery and characterization of novel thalidomide derivatives.

General Synthesis of Thalidomide Derivatives

A common method for synthesizing thalidomide analogs involves the condensation of a substituted phthalic anhydride with a glutamine derivative.

Example Protocol for N-substituted Thalidomide Analogues:

-

Reaction Setup: In a round-bottom flask, dissolve the desired substituted phthalic anhydride (1.0 eq.) and L-glutamine (1.05 eq.) in a suitable solvent such as toluene or pyridine.

-

Reagent Addition: Add triethylamine (1.0 eq.) and acetic anhydride (3.0 eq.) to the mixture.

-

Reflux: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 9-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching and Isolation: After completion, cool the reaction to room temperature and then place it in an ice-salt bath for 30 minutes to precipitate the product.

-

Purification: Collect the solid product by vacuum filtration. Wash the solid sequentially with a saturated sodium bicarbonate solution and diethyl ether.

-

Further Purification (if necessary): The crude product can be further purified by flash column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterization: Confirm the structure and purity of the final compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

In Vitro Anti-proliferative Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., thalidomide).

-

Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

CRBN Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This is a sensitive and homogeneous assay to quantify the binding affinity of compounds to CRBN.

-

Reagent Preparation: Prepare solutions of His-tagged CRBN protein, a fluorescently labeled thalidomide tracer (e.g., BODIPY FL Thalidomide), and a terbium-labeled anti-His antibody in an appropriate assay buffer.

-

Assay Plate Setup: In a low-volume 384-well white plate, add serial dilutions of the test compounds.

-

Binding Reaction: Add the tagged CRBN protein to each well and incubate for 60 minutes at room temperature to allow for binding.

-

Detection: Add the pre-mixed TR-FRET detection reagents (fluorescent thalidomide tracer and labeled antibody) to each well.

-

Equilibration: Incubate for 2-4 hours at room temperature to allow the binding to reach equilibrium.

-

Signal Measurement: Measure the fluorescence at two wavelengths (donor and acceptor) using a TR-FRET-compatible plate reader.

-

Data Analysis: Calculate the HTRF ratio (Acceptor signal / Donor signal). Plot the HTRF ratio against the concentration of the test compound to generate a competition curve and determine the IC50 value.

In Vitro Ubiquitination Assay

This assay directly measures the ability of a thalidomide derivative to induce the ubiquitination of a neosubstrate.

-

Reaction Mixture Preparation: On ice, prepare a master mix containing E1 activating enzyme, E2 conjugating enzyme (e.g., UBE2D3), ubiquitin, ATP, and the purified neosubstrate protein (e.g., IKZF1) in ubiquitination buffer.

-

Assay Setup: In separate microcentrifuge tubes, add the master mix, the CRL4-CRBN E3 ligase complex, and the test compound at various concentrations. Include a DMSO vehicle control.

-

Reaction Initiation and Incubation: Initiate the reaction by adding ATP and incubate at 37°C for 60-90 minutes.

-

Reaction Termination: Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples at 95°C for 5 minutes.

-

Western Blot Analysis: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunodetection: Probe the membrane with a primary antibody against the neosubstrate, followed by an HRP-conjugated secondary antibody.

-

Visualization: Detect the protein bands using a chemiluminescent substrate. A ladder of higher molecular weight bands indicates polyubiquitination of the neosubstrate.

TNF-α and VEGF Secretion Assay (ELISA)

This assay quantifies the amount of secreted cytokines in cell culture supernatants.

-

Cell Culture and Treatment: Culture appropriate cells (e.g., peripheral blood mononuclear cells for TNF-α, or cancer cell lines for VEGF) and treat them with the test compounds for a specified period.

-

Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove any cellular debris.

-

ELISA Procedure:

-

Coat a 96-well plate with a capture antibody specific for TNF-α or VEGF and incubate overnight.

-

Wash the plate and block non-specific binding sites.

-

Add the collected supernatants and standards to the wells and incubate.

-

Wash the plate and add a biotinylated detection antibody.

-

Wash the plate and add streptavidin-HRP conjugate.

-

Wash the plate and add a TMB substrate solution to develop the color.

-

Stop the reaction with a stop solution.

-

-

Absorbance Measurement: Measure the absorbance at 450 nm.

-

Data Analysis: Generate a standard curve and determine the concentration of TNF-α or VEGF in the samples.

Caspase-3/7 Activity Assay (Caspase-Glo® 3/7 Assay)

This luminescent assay measures the activity of key executioner caspases in apoptosis.

-

Cell Plating and Treatment: Plate cells in a white-walled 96-well plate and treat with the test compounds to induce apoptosis.

-

Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

-

Assay Procedure:

-

Allow the plate and the reagent to equilibrate to room temperature.

-

Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

-

Mix the contents by gentle shaking.

-

Incubate at room temperature for 1-3 hours.

-

-

Luminescence Measurement: Measure the luminescence using a luminometer.

-

Data Analysis: The luminescent signal is proportional to the amount of caspase-3/7 activity.

Conclusion and Future Directions

The discovery of thalidomide's mechanism of action has ushered in a new era of targeted therapeutics. The ability to co-opt the cellular machinery for protein degradation offers a powerful strategy to target proteins previously considered "undruggable." The ongoing efforts in the discovery and synthesis of novel thalidomide derivatives are focused on expanding the repertoire of degradable proteins, improving the potency and selectivity of these molecules, and mitigating their off-target effects. As our understanding of the structural and functional aspects of the CRBN E3 ligase and its interactions with neosubstrates deepens, the rational design of next-generation thalidomide derivatives with tailored therapeutic profiles will undoubtedly lead to significant advancements in the treatment of cancer and other debilitating diseases.

References

- 1. Novel thalidomide analogues display anti-angiogenic activity independently of immunomodulatory effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and biological evaluation of novel bioactive thalidomide analogs as anticancer immunomodulatory agents - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06188K [pubs.rsc.org]

- 3. Efficient Synthesis of Immunomodulatory Drug Analogues Enables Exploration of Structure Degradation Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, anticancer evaluation, and in silico ADMET analysis of novel thalidomide analogs as promising immunomodulatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thalidomide analogues demonstrate dual inhibition of both angiogenesis and prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]

- 8. Thalidomide Induces Limb Anomalies by PTEN Stabilization, Akt Suppression, and Stimulation of Caspase-Dependent Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Biological Activity of Thalidomide-Azetidine-CHO: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected in vitro biological activity of Thalidomide-azetidine-CHO, a synthetic E3 ligase ligand-linker conjugate. As specific in vitro data for this precise molecule is not extensively available in public literature, this guide leverages the wealth of information on its core component, thalidomide, and its well-characterized analogs (immunomodulatory drugs or IMiDs). This compound incorporates a thalidomide-based ligand for the Cereblon (CRBN) E3 ubiquitin ligase, a key component in Proteolysis Targeting Chimera (PROTAC) technology. The biological activities detailed herein are fundamental to the function of this molecule as a CRBN-recruiting moiety in a PROTAC, as well as reflecting the inherent properties of the thalidomide scaffold.

Core Biological Activities in Vitro

The thalidomide core of this compound is associated with three primary in vitro biological activities: anti-proliferative, anti-angiogenic, and immunomodulatory. These effects are mediated through its interaction with CRBN, leading to the ubiquitination and subsequent proteasomal degradation of specific substrate proteins, and through the modulation of various signaling pathways.

Anti-Proliferative Activity

Thalidomide and its analogs have demonstrated cytostatic and cytotoxic effects across a range of cancer cell lines. This activity is often more pronounced in hematological malignancies.

Table 1: In Vitro Anti-Proliferative Activity of Thalidomide and Analogs on Various Cancer Cell Lines

| Compound/Analog | Cell Line | Assay Type | IC50 Value | Reference |

| Thalidomide | HepG-2 (Hepatocellular Carcinoma) | MTT Assay | 11.26 ± 0.54 µM | [1][2] |

| Thalidomide | PC3 (Prostate Cancer) | MTT Assay | 14.58 ± 0.57 µM | [1][2] |

| Thalidomide | MCF-7 (Breast Cancer) | MTT Assay | 16.87 ± 0.7 µM | [1][2] |

| Analog 18f | HepG-2 (Hepatocellular Carcinoma) | MTT Assay | 11.91 ± 0.9 µM | [1] |

| Analog 18f | PC3 (Prostate Cancer) | MTT Assay | 9.27 ± 0.7 µM | [1] |

| Analog 18f | MCF-7 (Breast Cancer) | MTT Assay | 18.62 ± 1.5 µM | [1] |

| Analog 21b | HepG-2 (Hepatocellular Carcinoma) | MTT Assay | 10.48 ± 0.8 µM | [1] |

| Analog 21b | MCF-7 (Breast Cancer) | MTT Assay | 16.39 ± 1.4 µM | [1] |

| Analog 24b | HepG-2 (Hepatocellular Carcinoma) | Not Specified | 2.51 µg/mL | [2] |

| Analog 24b | PC3 (Prostate Cancer) | Not Specified | 5.80 µg/mL | [2] |

| Analog 24b | MCF-7 (Breast Cancer) | Not Specified | 4.11 µg/mL | [2] |

| 5HPP-33 | LNCaP (Prostate Cancer) | Not Specified | 1.7 µM | [3] |

| 5HPP-33 | Hs Sultan (B-cell Lymphoma) | Not Specified | 11.1 µM | [3] |

| TC11 | Multiple Myeloma Cell Lines | Not Specified | 4-8 µM | [4] |

| TC13 | Multiple Myeloma Cell Lines | Not Specified | 4-11 µM | [4] |

Anti-Angiogenic Activity

A hallmark of thalidomide's activity is its ability to inhibit the formation of new blood vessels. In vitro, this is observed through the inhibition of endothelial cell proliferation, migration, and tube formation.

Table 2: In Vitro Anti-Angiogenic Effects of Thalidomide and Analogs

| Compound/Analog | Assay Type | Cell Line | Effect | Reference |

| Thalidomide | Endothelial Cell Proliferation | HUVEC | Inhibition of bFGF and VEGF-induced proliferation | [5] |

| Thalidomide | Tube Formation | ECV 304 | Reduction in the number of tubes | [6] |

| IMiD-1 | Human Angiogenesis Model | HUVEC | Significant inhibition at 10 µg/mL | [5] |

| SelCID-2 and 3 | Endothelial Cell Proliferation | HUVEC | Inhibition of bFGF and VEGF-induced proliferation | [5] |

| Thalidomide | Cell Growth | HIMEC | Inhibition of VEGF-induced growth | [7] |

Immunomodulatory Activity

Thalidomide and its analogs are potent modulators of the immune system, most notably through the inhibition of tumor necrosis factor-alpha (TNF-α) production. They can also affect the production of other cytokines.

Table 3: In Vitro Immunomodulatory Effects of Thalidomide and Analogs

| Compound/Analog | Assay Type | Cell Type | Effect | Reference |

| Thalidomide | TNF-α Production | LPS-stimulated PBMC | Inhibition of TNF-α release | [8] |

| Thalidomide | TNF-α and IL-12 Production | Stimulated LPMC | Dose-dependent decrease | [9] |

| Thalidomide | TNF-α Production | PMA/ionophore-activated MOLT-4 cells | 80% reduction | [10] |

| Analog 24b | TNF-α Level | HepG-2 | Approximately 50% reduction | [2] |

| Analog 24b | NF-κB p65 Level | HepG-2 | Reduction from 278.1 to 76.5 pg/mL | [2] |

| Thalidomide | NF-κB p65 Level | HepG-2 | Reduction from 278.1 to 110.5 pg/mL | [2] |

| Thalidomide | Caspase-8 Level | HepG-2 | ~8-fold increase | [2] |

| Analog 24b | Caspase-8 Level | HepG-2 | ~7-fold increase | [2] |

Signaling Pathways and Mechanisms of Action

The biological activities of the thalidomide moiety are underpinned by its ability to modulate key signaling pathways. As a CRBN ligand, its primary mechanism in a PROTAC is to induce the degradation of a target protein.

Caption: General mechanism of a PROTAC utilizing a thalidomide-based CRBN ligand.

The inherent activities of the thalidomide scaffold also involve the modulation of intracellular signaling, particularly the NF-κB pathway.

Caption: Inhibition of the NF-κB signaling pathway by thalidomide.[11][12][13][14][15]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of in vitro studies. Below are representative protocols for key assays.

Cell Proliferation Assay (MTT/MTS Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

-

Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound or analog compounds in culture medium. Add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

-

MTT/MTS Reagent Addition: Add 20 µL of MTT (5 mg/mL in PBS) or MTS reagent to each well and incubate for 2-4 hours at 37°C.

-

Measurement: If using MTT, add 150 µL of DMSO to each well to dissolve the formazan crystals. Measure the absorbance at a wavelength of 570 nm (for MTT) or 490 nm (for MTS) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Anti-Angiogenesis Assay (Endothelial Cell Tube Formation)

This assay assesses the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.

-

Plate Coating: Coat a 96-well plate with Matrigel® or a similar basement membrane extract and allow it to solidify at 37°C for 30-60 minutes.

-

Cell Seeding: Seed human umbilical vein endothelial cells (HUVECs) onto the Matrigel-coated plate at a density of 1.5 x 10⁴ cells per well in endothelial cell growth medium.

-

Compound Treatment: Immediately add the test compounds at various concentrations to the wells.

-

Incubation: Incubate the plate for 6-18 hours at 37°C in a humidified 5% CO₂ incubator.

-

Visualization and Quantification: Visualize the tube formation using a microscope. Capture images and quantify the extent of tube formation by measuring parameters such as the number of junctions, total tube length, and number of loops using image analysis software.

-

Data Analysis: Compare the tube formation in treated wells to that in control wells to determine the inhibitory effect of the compound.

TNF-α Inhibition Assay

This assay measures the ability of a compound to inhibit the production of TNF-α from immune cells.

-

Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Cell Plating: Resuspend PBMCs in complete RPMI-1640 medium and plate them in a 96-well plate at a density of 2 x 10⁵ cells per well.

-

Compound Pre-incubation: Add the test compounds at various concentrations to the wells and incubate for 1-2 hours at 37°C.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce TNF-α production.

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO₂ incubator.

-

Supernatant Collection: Centrifuge the plate and collect the cell culture supernatants.

-

ELISA: Quantify the concentration of TNF-α in the supernatants using a commercially available ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage inhibition of TNF-α production for each compound concentration relative to the LPS-stimulated control and determine the IC50 value.

Caption: Workflow for key in vitro biological assays.

Conclusion

This compound, by virtue of its thalidomide core, is expected to exhibit a range of in vitro biological activities, including anti-proliferative, anti-angiogenic, and immunomodulatory effects. These activities are intrinsically linked to its function as a Cereblon E3 ligase ligand. The data and protocols presented in this guide, derived from extensive research on thalidomide and its analogs, provide a robust framework for designing and interpreting in vitro experiments aimed at characterizing the biological profile of this compound and PROTAC molecules derived from it. Researchers and drug development professionals can utilize this information to advance their understanding and application of this important class of molecules.

References

- 1. Design, synthesis, anticancer evaluation, and in silico ADMET analysis of novel thalidomide analogs as promising immunomodulatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and biological evaluation of novel bioactive thalidomide analogs as anticancer immunomodulatory agents - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06188K [pubs.rsc.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. Novel thalidomide analogues display anti-angiogenic activity independently of immunomodulatory effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thalidomide attenuates nitric oxide mediated angiogenesis by blocking migration of endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thalidomide inhibits inflammatory and angiogenic activation of human intestinal microvascular endothelial cells (HIMEC) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Amino-substituted thalidomide analogs: potent inhibitors of TNF-alpha production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Thalidomide reduces tumour necrosis factor α and interleukin 12 production in patients with chronic active Crohn's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Selective down-regulation of T cell- and non-T cell-derived tumour necrosis factor alpha by thalidomide: comparisons with dexamethasone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Thalidomide suppresses the interleukin 1beta-induced NFkappaB signaling pathway in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inhibition of NF-kappa B activity by thalidomide through suppression of IkappaB kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Scholarly Article or Book Chapter | Inhibition of NF-κB Activity by Thalidomide through Suppression of IκB Kinase Activity | ID: 8p58pq045 | Carolina Digital Repository [cdr.lib.unc.edu]

- 14. Thalidomide suppresses NF-kappa B activation induced by TNF and H2O2, but not that activated by ceramide, lipopolysaccharides, or phorbol ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Thalidomide modulates Mycobacterium leprae-induced NF-κB pathway and lower cytokine response - PubMed [pubmed.ncbi.nlm.nih.gov]

Thalidomide-Azetidine-CHO Conjugates for Targeted Protein Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Among the various TPD strategies, Proteolysis Targeting Chimeras (PROTACs) have garnered significant attention. PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest (POIs). This is achieved by simultaneously binding to a POI and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent degradation of the target protein.

Thalidomide and its analogs are well-established ligands for the Cereblon (CRBN) E3 ubiquitin ligase.[1] The incorporation of a thalidomide moiety into a PROTAC serves as an effective "handle" to recruit the CRBN E3 ligase complex. The linker connecting the thalidomide derivative to the POI-binding ligand is a critical component of a PROTAC, influencing its efficacy, selectivity, and physicochemical properties. This technical guide focuses on the use of a specific E3 ligase ligand-linker conjugate, thalidomide-azetidine-CHO, in the synthesis of PROTACs for inducing protein degradation. While specific quantitative data for PROTACs utilizing this exact linker is not extensively available in the public domain, this guide will provide representative data from analogous compounds to illustrate key concepts and detail the necessary experimental protocols to evaluate such molecules.

Mechanism of Action

The fundamental principle of a thalidomide-based PROTAC is the induced proximity between the target protein and the CRBN E3 ligase complex. The this compound serves as the CRBN-recruiting component of the PROTAC. The overall mechanism can be summarized in the following steps:

-

Ternary Complex Formation: The PROTAC molecule, upon entering the cell, binds to both the protein of interest (POI) and the CRBN E3 ligase, forming a ternary complex. The azetidine-containing linker plays a crucial role in optimizing the orientation and distance between the POI and CRBN to facilitate an efficient interaction.

-

Ubiquitination: The formation of the ternary complex brings the POI into close proximity with the E2 ubiquitin-conjugating enzyme associated with the CRBN E3 ligase complex. This proximity facilitates the transfer of ubiquitin molecules from the E2 enzyme to lysine residues on the surface of the POI, leading to the formation of a polyubiquitin chain.

-

Proteasomal Degradation: The polyubiquitinated POI is then recognized by the 26S proteasome, a large protein complex responsible for degrading ubiquitinated proteins. The proteasome unfolds and degrades the POI into small peptides, effectively eliminating it from the cell. The PROTAC molecule is then released and can catalytically induce the degradation of additional POI molecules.

Signaling Pathway of PROTAC-Mediated Protein Degradation

Caption: PROTAC-mediated protein degradation pathway.

Data Presentation: Efficacy of Thalidomide-Based PROTACs

Table 1: Representative Degradation Efficiency of Thalidomide-Based PROTACs

| Target Protein | Linker Attachment Point on Thalidomide | DC50 (nM) | Dmax (%) |

| BRD4 | C4-position of phthalimide ring | 10 - 50 | > 90 |

| BRD4 | C5-position of phthalimide ring | 50 - 200 | > 85 |

| BTK | C4-position of phthalimide ring | 5 - 25 | > 95 |

| BTK | C5-position of phthalimide ring | 30 - 150 | > 90 |

Note: The data presented are for illustrative purposes and are derived from various published sources on thalidomide-based PROTACs. Actual values will vary depending on the specific POI, the POI ligand, the linker composition and length, and the cell line used.

Experimental Protocols

The following sections provide detailed methodologies for key experiments to evaluate the efficacy of a this compound based PROTAC.

Experimental Workflow: From Synthesis to Cellular Assays

Caption: Overview of the experimental workflow for PROTAC evaluation.

Synthesis of this compound based PROTAC

The synthesis of a PROTAC involves the conjugation of the this compound linker to a ligand that binds to the protein of interest. The aldehyde (CHO) group on the linker can be utilized for various conjugation chemistries, such as reductive amination with a primary or secondary amine on the POI ligand.

General Protocol for Reductive Amination:

-

Reaction Setup: Dissolve the this compound linker and the POI ligand (containing an amine functional group) in a suitable solvent (e.g., dichloroethane or methanol).

-

Imine Formation: Add a mild acid catalyst (e.g., acetic acid) to facilitate the formation of an imine intermediate.

-

Reduction: Add a reducing agent, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH3CN), to the reaction mixture to reduce the imine to a stable amine linkage.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Once the reaction is complete, quench the reaction and perform an aqueous work-up. Purify the crude product using flash column chromatography or preparative high-performance liquid chromatography (HPLC) to obtain the final PROTAC molecule.

-

Characterization: Confirm the identity and purity of the synthesized PROTAC using nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS).

In Vitro Ubiquitination Assay

This assay directly assesses the ability of the PROTAC to induce the ubiquitination of the target protein in a cell-free system.[3][4]

Materials:

-

Recombinant E1 activating enzyme

-

Recombinant E2 conjugating enzyme (e.g., UBE2D2)

-

Recombinant CRBN/DDB1 E3 ligase complex

-

Recombinant POI

-

Ubiquitin

-

ATP

-

Ubiquitination buffer

-

This compound based PROTAC

-

DMSO (vehicle control)

Protocol:

-

Reaction Assembly: In a microcentrifuge tube on ice, assemble the ubiquitination reaction mixture containing the E1, E2, E3 enzymes, ubiquitin, ATP, and the recombinant POI in the ubiquitination buffer.

-

PROTAC Addition: Add the PROTAC at various concentrations to the reaction mixtures. Include a vehicle control (DMSO) and a negative control (without PROTAC).

-

Incubation: Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours) to allow for the ubiquitination reaction to proceed.

-

Reaction Termination: Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples at 95°C for 5 minutes.

-

Western Blot Analysis: Separate the reaction products by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Probe the membrane with a primary antibody specific for the POI. This will allow for the detection of both the unmodified POI and higher molecular weight bands corresponding to the ubiquitinated POI.

-

Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.

-

Data Analysis: The appearance of a ladder of higher molecular weight bands in the presence of the PROTAC indicates successful ubiquitination of the POI.

Western Blot for Protein Degradation

This is the most common method to quantify the extent of protein degradation in cells treated with a PROTAC.[5][6]

Materials:

-

Cell line expressing the POI

-

Cell culture medium and supplements

-

This compound based PROTAC

-

DMSO (vehicle control)

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels, electrophoresis and transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the POI

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Protocol:

-

Cell Seeding and Treatment: Seed the cells in multi-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC for a specific duration (e.g., 24 hours). Include a vehicle control (DMSO).

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.

-

Sample Preparation: Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.

-

SDS-PAGE and Protein Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a membrane.

-

Immunoblotting: Block the membrane and then incubate it with the primary antibody against the POI. Subsequently, probe the membrane with a primary antibody against a loading control to ensure equal protein loading.

-

Detection: Incubate the membrane with the appropriate HRP-conjugated secondary antibodies and visualize the bands using a chemiluminescent substrate and an imaging system.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the POI band to the corresponding loading control band. Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Cell Viability Assay

It is important to assess the cytotoxic effects of the PROTAC on the cells. The MTT or CellTiter-Glo assays are commonly used for this purpose.[7][8][9]

Protocol for MTT Assay:

-

Cell Seeding and Treatment: Seed cells in a 96-well plate and treat them with various concentrations of the PROTAC for the desired time period.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a specialized solubilizing agent) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the PROTAC concentration to determine the IC50 (the concentration that inhibits cell growth by 50%).

Protocol for CellTiter-Glo® Luminescent Cell Viability Assay:

-

Cell Seeding and Treatment: Seed cells in a 96-well plate and treat them with various concentrations of the PROTAC.

-

Reagent Addition: After the treatment period, add the CellTiter-Glo® reagent to each well. This reagent lyses the cells and generates a luminescent signal that is proportional to the amount of ATP present, which is an indicator of metabolically active cells.

-

Incubation and Measurement: Incubate the plate at room temperature for a short period to stabilize the luminescent signal, and then measure the luminescence using a luminometer.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Conclusion

This compound is a versatile E3 ligase ligand-linker conjugate that can be employed in the synthesis of PROTACs for targeted protein degradation. The azetidine moiety offers a rigid and desirable vector for linker attachment, while the aldehyde group provides a convenient handle for conjugation to a variety of POI ligands. The successful development of a PROTAC requires a systematic evaluation of its ability to induce protein degradation and its effects on cell viability. The experimental protocols detailed in this guide provide a comprehensive framework for the characterization of this compound based PROTACs, enabling researchers to advance the development of novel therapeutics in the exciting field of targeted protein degradation.

References

- 1. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. ch.promega.com [ch.promega.com]

- 9. benchchem.com [benchchem.com]

The Aldehyde Group in Thalidomide-Azetidine-CHO: A Linchpin for Targeted Protein Degradation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The emergence of Proteolysis Targeting Chimeras (PROTACs) has revolutionized the landscape of drug discovery, offering a novel modality to eliminate disease-causing proteins. At the heart of many successful PROTACs lies the recruitment of the Cereblon (CRBN) E3 ubiquitin ligase, a function elegantly performed by thalidomide and its analogs. The molecule "Thalidomide-azetidine-CHO" represents a key building block in the construction of such targeted protein degraders, with its aldehyde group serving as a critical reactive handle for conjugation to a target protein ligand. This technical guide provides a comprehensive overview of the role of this aldehyde functionality, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological and experimental workflows.

The Core Function: An Aldehyde Primed for Bio-conjugation

The aldehyde group (-CHO) in this compound is not intrinsically involved in the binding to Cereblon. Instead, it serves as a versatile and reactive chemical moiety for the covalent attachment of a ligand that specifically binds to a protein of interest (POI). This conjugation is the cornerstone of the PROTAC strategy, creating a heterobifunctional molecule that can simultaneously engage both the target protein and the E3 ligase machinery.

The reactivity of the aldehyde allows for the formation of stable linkages with various nucleophilic functional groups present on the target protein ligand, such as hydrazides and aminooxy groups. This bio-conjugation chemistry is a crucial step in the synthesis of a functional PROTAC. The azetidine ring, a four-membered nitrogen-containing heterocycle, acts as a component of the linker connecting the thalidomide core to the reactive aldehyde, influencing the spatial orientation and flexibility of the resulting PROTAC.

Quantitative Binding Affinity of Thalidomide Analogs to Cereblon

The efficacy of a thalidomide-based PROTAC is fundamentally dependent on the high-affinity interaction between the thalidomide moiety and the CRBN protein. While specific binding data for this compound is not publicly available, the binding affinities of its parent molecule, thalidomide, and its well-characterized derivatives, lenalidomide and pomalidomide, provide a strong benchmark.

| Compound | Dissociation Constant (Kd) | Assay Method | Reference |

| Thalidomide | ~250 nM | Isothermal Titration Calorimetry (ITC) | [Fischer et al., 2014] |

| Lenalidomide | ~178 nM | Not Specified | [Fischer et al., 2014] |

| Pomalidomide | ~157 nM | Not Specified | [Fischer et al., 2014] |

Note: Binding affinities can vary depending on the specific experimental conditions and assay formats.

Experimental Protocols

Synthesis of a Thalidomide-Azetidine-Aldehyde Linker

While a precise, step-by-step protocol for this compound is proprietary, a generalizable synthetic approach for creating an aldehyde-functionalized thalidomide derivative is outlined below. This process typically involves the modification of a precursor molecule containing the thalidomide core.

Conceptual Synthetic Scheme:

-

Starting Material: A protected azetidine derivative containing a hydroxyl group.

-

Alkylation: The hydroxyl group is alkylated with a protected halo-aldehyde or a precursor that can be readily converted to an aldehyde.

-

Deprotection: Removal of the protecting group from the azetidine nitrogen.

-

Coupling to Thalidomide Moiety: The deprotected azetidine is coupled to a suitable thalidomide precursor, often a derivative with a leaving group on the phthalimide ring, under basic conditions.

-

Final Deprotection: Removal of the aldehyde protecting group to yield the final this compound.

A representative synthetic route for a similar aldehyde-containing thalidomide warhead has been described in the literature, which can be adapted for this specific molecule.

Conjugation of this compound to a Protein of Interest (POI) Ligand

This protocol describes the formation of a hydrazone or oxime bond, common methods for conjugating aldehydes.

Materials:

-

This compound

-

POI ligand containing a hydrazide or aminooxy functional group

-

Anhydrous solvent (e.g., DMF, DMSO)

-

Mild acidic catalyst (e.g., aniline, acetic acid)

Procedure:

-

Dissolve the POI ligand in the anhydrous solvent.

-

Add a stoichiometric equivalent of this compound to the solution.

-

Add a catalytic amount of the mild acid.

-

Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction progress by LC-MS or TLC.

-

Upon completion, the PROTAC can be purified using standard chromatographic techniques such as HPLC.

Western Blot for Assessing Protein Degradation

This is a fundamental assay to determine the efficacy of the synthesized PROTAC in degrading the target protein.

Materials:

-

Cell line expressing the target protein

-

Synthesized PROTAC

-

Vehicle control (e.g., DMSO)

-

Cell lysis buffer

-

Primary antibody against the POI

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere.

-

Treat the cells with varying concentrations of the PROTAC and a vehicle control for a predetermined time (e.g., 24 hours).

-